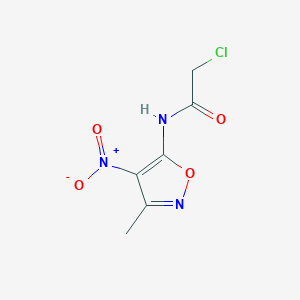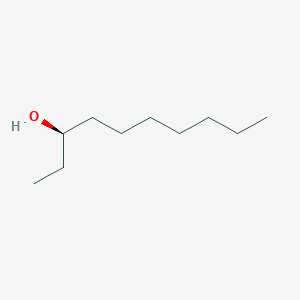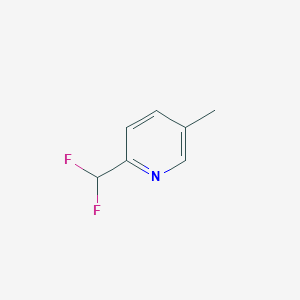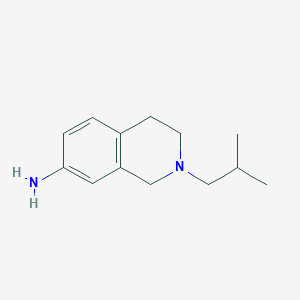![molecular formula C11H14N2O2 B12065825 N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, with a nitrophenyl group attached to the ethyl chain. It is primarily used in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-nitrophenyl)ethyl]cyclopropanamine typically involves the reaction of 3-nitroacetophenone with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1-(3-nitrophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropane ring may also contribute to the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(2-nitrophenyl)ethyl]cyclopropanamine
- N-[1-(4-nitrophenyl)ethyl]cyclopropanamine
- N-[1-(3-nitrophenyl)ethyl]cyclobutanamine
Uniqueness
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine is unique due to the specific positioning of the nitrophenyl group and the presence of the cyclopropane ring. This unique structure imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14N2O2/c1-8(12-10-5-6-10)9-3-2-4-11(7-9)13(14)15/h2-4,7-8,10,12H,5-6H2,1H3 |
Clé InChI |
QEPKZXAERBXQOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)

![6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065749.png)
![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)

![Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate](/img/structure/B12065767.png)

![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)






